2-Demethylsteffimycin D
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Overview
Description
2-Demethylsteffimycin D is a natural product found in Streptomyces with data available.
Scientific Research Applications
Selective Activity Against Ras Oncogene-Expressed Cells
2-Demethylsteffimycin D has been identified as a new anthracycline with potential applications in targeting cells expressing the ras oncogene. This property was discovered during in vitro screenings aimed at finding agents active against ras oncogene-expressed cells. This suggests its potential use in specific cancer therapies where the ras oncogene plays a crucial role (Suzukake-Tsuchiya et al., 1990).
Analogous Antibiotics and Drug Efficacy
While direct studies on this compound are limited, research on related compounds, such as other anthracyclines and tetracycline antibiotics, provides indirect insights. These studies evaluate the clinical efficacy of similar compounds in treating infections and their pharmacokinetics. For instance, the clinical evaluation of demethylchlortetracycline in infections of the lower respiratory tract, urinary tract, or skin provides insights into the potential applications of chemically related compounds like this compound (Vosti et al., 1961).
Biosynthetic Pathways and Modifications
Research on biosynthetic pathways and modifications of similar compounds can also shed light on the potential modifications and optimizations of this compound. For example, studies on the conversion of (2S)‐Arginine to (2S,3R)‐Capreomycidine in the biosynthetic pathway of Streptomyces sp. Strain ATCC11861 reveal the complexities of antibiotic biosynthesis and potential ways to engineer this compound for enhanced efficacy or reduced toxicity (Ju et al., 2004).
Structure-Activity Relationship Studies
The study of structural relationships in antibiotics, such as the pseudo intercalated complex formation between actinomycin and DNA binding sequence, provides a framework for understanding how this compound might interact with biological targets. These insights are crucial for predicting and enhancing the drug's efficacy and selectivity (Takusagawa et al., 1982).
Potential in Combination Therapy
The potential of this compound in combination therapy can be inferred from studies on similar compounds. For example, the combination of bisbenzylisoquinoline alkaloids with antibiotics against MRSA strains indicates that this compound could enhance the efficacy of existing antibiotics or be used in multi-drug regimens (Zuo et al., 2011).
Properties
CAS No. |
132354-18-8 |
---|---|
Molecular Formula |
C27H30O12 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
7-(4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl)oxy-2,4,6,9-tetrahydroxy-8-methoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C27H30O12/c1-9-18(30)22(34)24(36-3)26(38-9)39-23-15-10(8-27(2,35)25(23)37-4)5-12-17(20(15)32)21(33)16-13(19(12)31)6-11(28)7-14(16)29/h5-7,9,18,22-26,28-30,32,34-35H,8H2,1-4H3 |
InChI Key |
MGNUINXAJYRUGK-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)(C)O)OC)OC)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)(C)O)OC)OC)O)O |
Synonyms |
2-demethylsteffimycin D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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